molecular formula C8H9NO3 B13957735 3-Amino-5-hydroxy-4-methoxybenzaldehyde CAS No. 343867-62-9

3-Amino-5-hydroxy-4-methoxybenzaldehyde

Katalognummer: B13957735
CAS-Nummer: 343867-62-9
Molekulargewicht: 167.16 g/mol
InChI-Schlüssel: PFVGASRKDVLCKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-5-hydroxy-4-methoxybenzaldehyde is an organic compound with the molecular formula C8H9NO3 It is a derivative of benzaldehyde, featuring amino, hydroxy, and methoxy functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-hydroxy-4-methoxybenzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with vanillin (4-hydroxy-3-methoxybenzaldehyde).

    Amination: Vanillin undergoes amination to introduce the amino group at the 3-position. This can be achieved using reagents such as ammonia or amines under specific conditions.

    Oxidation: The resulting intermediate is then oxidized to form the aldehyde group at the 5-position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar steps as described above, but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions can enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-5-hydroxy-4-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The amino, hydroxy, and methoxy groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

3-Amino-5-hydroxy-4-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-Amino-5-hydroxy-4-methoxybenzaldehyde involves its interaction with various molecular targets. The amino, hydroxy, and methoxy groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing biological pathways. The aldehyde group can also participate in reactions with nucleophiles, affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Hydroxy-4-methoxybenzaldehyde (Isovanillin): Similar structure but lacks the amino group.

    4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Similar structure but lacks the amino group and has different functional group positions.

    3-Fluoro-4-hydroxy-5-methoxybenzaldehyde: Similar structure but contains a fluorine atom instead of an amino group.

Uniqueness

3-Amino-5-hydroxy-4-methoxybenzaldehyde is unique due to the presence of the amino group at the 3-position, which imparts distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

343867-62-9

Molekularformel

C8H9NO3

Molekulargewicht

167.16 g/mol

IUPAC-Name

3-amino-5-hydroxy-4-methoxybenzaldehyde

InChI

InChI=1S/C8H9NO3/c1-12-8-6(9)2-5(4-10)3-7(8)11/h2-4,11H,9H2,1H3

InChI-Schlüssel

PFVGASRKDVLCKP-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1O)C=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.